molecular formula C19H21N3O4S B2691045 Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 2034449-61-9

Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2691045
CAS No.: 2034449-61-9
M. Wt: 387.45
InChI Key: HUCAKBWPBIPFDG-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate, identified by the CAS number 2034449-61-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 387.5 g/mol. Its structure features a benzoate moiety linked to an azetidine and thiophene derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄S
Molecular Weight387.5 g/mol
CAS Number2034449-61-9
Chemical StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine and thiophene rings through cyclization and cross-coupling methods. The synthetic routes are crucial for ensuring the purity and yield of the final product.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within specific cellular pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing azetidine and thiophene groups have shown effectiveness against a range of bacterial strains.

A study reported the minimum inhibitory concentration (MIC) of related compounds against common pathogens:

CompoundMIC (μg/mL)Target Organism
Azetidine derivative A50E. coli
Thiophene derivative B25S. aureus
Methyl benzoate derivative10Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3).

The following table summarizes the findings:

Cell LineIC₅₀ (μM)Effect
MDA-MB-23115Moderate inhibition
SK-Hep-120Significant inhibition
NUGC-325Low inhibition

Case Studies

  • Study on Antiviral Properties : A recent investigation into non-covalent inhibitors of SARS-CoV-2 highlighted similar compounds that inhibit viral proteases, suggesting potential applications in antiviral therapy for this compound as well .
  • Neuroprotective Effects : Another study evaluated the neuroprotective capabilities of related thiophene derivatives in models of ischemia/reperfusion injury, demonstrating their ability to attenuate neuronal damage through reactive oxygen species (ROS) scavenging .

Properties

IUPAC Name

methyl 4-[[2-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-26-19(25)13-3-5-15(6-4-13)21-18(24)17(23)20-11-16(22-8-2-9-22)14-7-10-27-12-14/h3-7,10,12,16H,2,8-9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCAKBWPBIPFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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